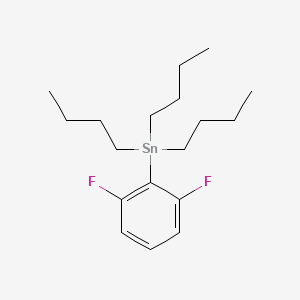

![molecular formula C18H16N4O2S B2893118 1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893920-49-5](/img/structure/B2893118.png)

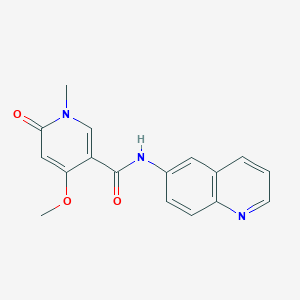

1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as pyrimidones . Pyrimidones are compounds that contain a pyrimidine ring, which is a six-member aromatic heterocycle, conjugated with a ketone. The pyrimidine ring in this compound is also fused with another pyrimidine ring, forming a pyrimido[4,5-d]pyrimidine structure .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimido[4,5-d]pyrimidine core, which is a bicyclic system consisting of two fused pyrimidine rings . This core is substituted at various positions with methyl, phenyl, propynyl, and sulfanyl groups .Chemical Reactions Analysis

Pyrimidine derivatives, including this compound, can undergo various chemical reactions. These reactions often involve the functional groups attached to the pyrimidine core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its degree of lipophilicity (i.e., its affinity for a lipid environment) could allow it to diffuse easily into cells .Applications De Recherche Scientifique

Molecular Structure and Crystallography

Research has elucidated the molecular structure and crystallography of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. For example, studies on similar molecules have demonstrated the formation of centrosymmetric dimers linked by paired C-H...O hydrogen bonds and further aggregated into chains or sheets by pi-pi stacking interactions, highlighting the significance of these interactions in the crystal structure and potentially in the function of such compounds (Trilleras, Jorge, Quiroga, J., Cobo, J., Hursthouse, M., & Glidewell, C., 2009).

Synthetic Applications

The compound and its related derivatives have found applications in synthetic chemistry. For instance, novel multicomponent synthesis methods have been developed for pyridine-pyrimidines and their bis-derivatives, catalyzed by ionic liquids supported on functionalized nanosilica under solvent-free conditions. This showcases the compound's versatility in synthesizing a range of derivatives with potential applications in various domains (Rahmani, Fahime, Mohammadpoor-Baltork, Iraj, Khosropour, A., Moghadam, Majid, Tangestaninejad, S., & Mirkhani, V., 2018).

Photophysical Properties and Sensing Applications

The compound's derivatives have also been explored for their photophysical properties and potential sensing applications. A study on pyrimidine-phthalimide derivatives has demonstrated their solid-state fluorescence and positive solvatochromism, owing to twisted geometries and variable electronic effects. Such properties suggest their utility in developing colorimetric pH sensors and logic gates, indicating the compound's potential in optical and sensor technologies (Yan, Han, Meng, Xinlei, Li, Baoyan, Ge, S., & Lu, Yun, 2017).

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of the compound have been used to construct novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are characterized by extensive hydrogen-bonding interactions, demonstrating the compound's applicability in designing complex molecular architectures with potential uses in materials science and molecular recognition (Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, Edward V., & Yavolovskii, A. А., 2004).

Mécanisme D'action

Target of Action

Similar pyrimidine derivatives have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It can be inferred from similar compounds that they exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

It is known that protein kinases, which this compound may inhibit, play a crucial role in several cellular pathways, including cell growth, differentiation, and metabolism .

Result of Action

Similar compounds have shown cytotoxic activities against certain cell lines , indicating that they may have potential anticancer effects.

Action Environment

One study suggests that water, as an environment-friendly solvent, can be used for the synthesis of similar compounds , implying that the synthesis environment may affect the properties of the compound.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3-dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-5-10-25-16-13-15(21(3)18(24)22(4)17(13)23)19-14(20-16)12-9-7-6-8-11(12)2/h1,6-9H,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIOLSCJRARFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C(=N2)SCC#C)C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-7-(2-methylphenyl)-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2893038.png)

![7-Fluoro-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2893045.png)

![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B2893046.png)

![1-[4-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2893047.png)

![N-(3-chloro-4-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2893049.png)

![N-(2-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2893055.png)

![2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2893057.png)